3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one
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Overview
Description
3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloro group and a cyclopenta[b]pyrrol ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor to introduce the chloro group .
Industrial Production Methods
it is likely that similar chlorination reactions are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one: Similar structure with additional methyl groups.
3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one: Similar structure with a different ring system.
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H16ClNO/c11-6-4-10(13)12-7-5-8-2-1-3-9(8)12/h8-9H,1-7H2 |
InChI Key |
NLQNUNBLZIEESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C2C1)C(=O)CCCl |
Origin of Product |
United States |
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